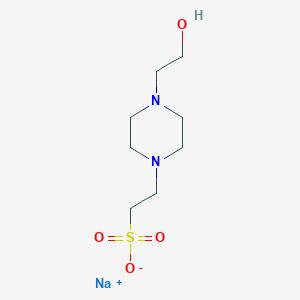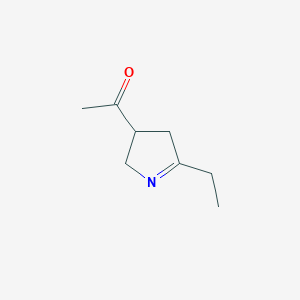
Ethanol, 2-(diisohexylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(diisohexylamino)-, hydrochloride, also known as A-317491, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of amino alcohols and has been found to have analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(diisohexylamino)-, hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of P2X3 receptors, which are involved in the transmission of pain signals. By blocking the activity of these receptors, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. This compound has also been found to have a good safety profile, with no significant side effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanol, 2-(diisohexylamino)-, hydrochloride in lab experiments is its specificity for P2X3 receptors, which allows for a more targeted approach to studying pain and inflammation. However, one limitation is that this compound has only been studied in animal models, and its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on Ethanol, 2-(diisohexylamino)-, hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists, which may have better therapeutic potential. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of pain and inflammation-related disorders. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use in the treatment of cancer.
Synthesemethoden
The synthesis of Ethanol, 2-(diisohexylamino)-, hydrochloride involves several steps. The starting material is 2-aminoethanol, which is reacted with diisohexylamine to form 2-(diisohexylamino)ethanol. This compound is then reacted with hydrochloric acid to obtain this compound in the form of a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(diisohexylamino)-, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
109043-11-0 |
|---|---|
Molekularformel |
C14H32ClNO |
Molekulargewicht |
265.86 g/mol |
IUPAC-Name |
2-[bis(4-methylpentyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-13(2)7-5-9-15(11-12-16)10-6-8-14(3)4;/h13-14,16H,5-12H2,1-4H3;1H |
InChI-Schlüssel |
RZWCPSZJGULEEW-UHFFFAOYSA-N |
SMILES |
CC(C)CCCN(CCCC(C)C)CCO.Cl |
Kanonische SMILES |
CC(C)CCCN(CCCC(C)C)CCO.Cl |
Andere CAS-Nummern |
109043-11-0 |
Synonyme |
2-(bis(4-methylpentyl)amino)ethanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





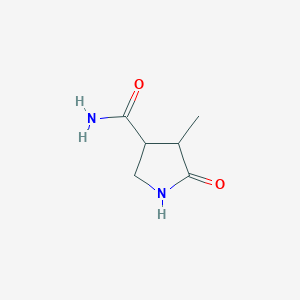
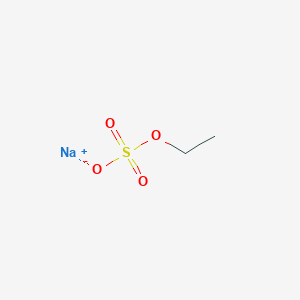


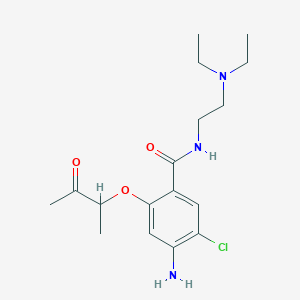


![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)

